molecular formula C19H17ClN2O4S B2426986 2-(4-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 313395-80-1

2-(4-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2426986
CAS RN: 313395-80-1
M. Wt: 404.87
InChI Key: XGCIUMLBUWLBII-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide” is an organic molecule . It is a derivative of acetamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A 2,4-diarylquinoline derivative was synthesized in a conventional two-step procedure from p-anisidine, p-chlorobenzaldehyde and methyl isoeugenol as available starting reagents through a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes under microwave irradiation conditions in the presence of a green oxidative I2-DMSO system .

Scientific Research Applications

Crystal Structure Analysis

  • 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide : This study details the crystal structure of a closely related compound, highlighting the orientation of the chlorophenyl ring relative to the thiazole ring and the intermolecular interactions forming zigzag chains along the crystal axis (Saravanan et al., 2016).

Antibacterial Activity

  • Synthesis and QSAR Studies of Thiazolidines as Antibacterial Agents : This research synthesized various acetamide derivatives, including ones similar to the query compound, and evaluated their antibacterial activity against both gram-positive and gram-negative bacteria (Desai et al., 2008).

Enzyme Inhibition

  • α-Glucosidase Inhibitory Activity : Some derivatives of the query compound demonstrated significant inhibition of the α-glucosidase enzyme, which is relevant for therapeutic research, especially in diabetes (Koppireddi et al., 2014).

Synthesis and Molecular Docking

  • Synthesis, Pharmacological Evaluation, and Molecular Docking : The study involved the synthesis of derivatives related to the query compound and their evaluation as antibacterial agents. Molecular docking was used to identify active binding sites (Siddiqui et al., 2014).

Potential Pesticide Applications

  • Powder Diffraction Data of N-(Hydroxyalkyl)-4-Chlorophenoxyacetamide Derivatives : These derivatives were characterized as potential pesticides, providing insight into their structural and potential agricultural applications (Olszewska et al., 2009).

Antioxidant and Anti-Inflammatory Activity

  • Antioxidant and Anti-Inflammatory Compounds : This study synthesized and evaluated compounds similar to the query compound for their antioxidant and anti-inflammatory activities, indicating potential therapeutic applications (Koppireddi et al., 2013).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c1-24-16-8-3-12(9-17(16)25-2)15-11-27-19(21-15)22-18(23)10-26-14-6-4-13(20)5-7-14/h3-9,11H,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCIUMLBUWLBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide

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